Cas no 76005-64-6 (Fluphenazine Decanoate N4-Oxide)

Fluphenazine Decanoate N4-Oxide is a chemically modified derivative of fluphenazine, a potent phenothiazine antipsychotic. The N4-oxide functional group enhances its stability and alters its pharmacokinetic profile, potentially reducing oxidative stress-related side effects. As a decanoate ester, it offers prolonged release, ensuring sustained therapeutic plasma levels with less frequent dosing. This modification may improve patient compliance in long-term schizophrenia management. The compound retains the dopamine D2 receptor antagonism characteristic of fluphenazine while exhibiting distinct metabolic pathways due to its oxidized structure. Its lipophilic nature facilitates depot intramuscular administration, making it particularly suitable for maintenance therapy in chronic psychotic disorders requiring consistent drug delivery.
Fluphenazine Decanoate N4-Oxide structure
76005-64-6 structure
Product Name:Fluphenazine Decanoate N4-Oxide
CAS No:76005-64-6
MF:C32H44F3N3O3S
MW:607.77027797699
CID:566138
PubChem ID:3059029
Update Time:2025-05-25

Fluphenazine Decanoate N4-Oxide Chemical and Physical Properties

Names and Identifiers

    • Decanoic acid,2-[1-oxido-4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazinyl]ethylester
    • 2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-2,3,5,6 -tetrahydropyrazin-1-yl]ethyl decanoate
    • 2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethyl decanoate
    • UNII-U9V8339ZL5
    • 76005-64-6
    • Decanoic acid, 2-(4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl ester, N-4-oxide
    • DTXSID10226916
    • Fluphenazine decanoate N-4-oxide
    • Fluphenazine decanoate N4-oxide
    • Fluphenazine Decanoate N-Oxide
    • Decanoic acid, 2-[1-oxido-4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazinyl]ethyl ester
    • 2-[1-Oxido-4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazinyl]ethyl decanoate
    • U9V8339ZL5
    • Fluphenazine Decanoate N4-Oxide
    • Inchi: 1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-38(40)21-19-36(20-22-38)17-11-18-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3
    • InChI Key: JINJGQLVIHABHH-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N(C2C=C(C(F)(F)F)C=CC1=2)CCCN1CC[N+](CCOC(CCCCCCCCC)=O)(CC1)[O-]

Computed Properties

  • Exact Mass: 607.305548
  • Monoisotopic Mass: 607.305548
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 16
  • Complexity: 812
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.4
  • Topological Polar Surface Area: 76.2

Fluphenazine Decanoate N4-Oxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F598330-5mg
Fluphenazine Decanoate N4-Oxide
76005-64-6
5mg
$ 121.00 2023-04-15
TRC
F598330-10mg
Fluphenazine Decanoate N4-Oxide
76005-64-6
10mg
$ 173.00 2023-09-07
TRC
F598330-25mg
Fluphenazine Decanoate N4-Oxide
76005-64-6
25mg
$ 442.00 2023-04-15
TRC
F598330-50mg
Fluphenazine Decanoate N4-Oxide
76005-64-6
50mg
$ 850.00 2023-04-15

Additional information on Fluphenazine Decanoate N4-Oxide

Fluphenazine Decanoate N4-Oxide: A Comprehensive Overview

Fluphenazine Decanoate N4-Oxide (CAS No. 76005-64-6) is a compound of significant interest in the field of pharmacology and drug development. This compound is a derivative of fluphenazine, a well-known antipsychotic agent, and its N4-oxide form introduces unique chemical properties that enhance its potential applications in therapeutic settings. Recent studies have highlighted its role in modulating dopaminergic pathways, making it a promising candidate for the treatment of schizophrenia and other neuropsychiatric disorders.

The structural modification of fluphenazine to form its N4-oxide derivative has been shown to improve pharmacokinetic profiles, including enhanced bioavailability and reduced side effects. This modification was achieved through advanced synthetic techniques, which have been detailed in several recent publications. The decanoate ester group in the molecule further enhances its lipophilicity, allowing for better penetration into brain tissue and sustained release upon administration.

Recent research has focused on the in vitro and in vivo activity of Fluphenazine Decanoate N4-Oxide. Studies conducted using rodent models have demonstrated its efficacy in reducing hyperactivity and improving cognitive function, suggesting potential benefits for patients with attention-deficit/hyperactivity disorder (ADHD). Additionally, preclinical trials have indicated that this compound exhibits lower propensity for inducing extrapyramidal side effects compared to traditional antipsychotics, which is a significant advantage in clinical practice.

The synthesis of Fluphenazine Decanoate N4-Oxide involves a multi-step process that includes oxidation of the nitrogen atom at position 4 of the fluphenazine backbone. This process requires precise control over reaction conditions to ensure optimal yield and purity. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to characterize the final product and confirm its structural integrity.

In terms of therapeutic applications, Fluphenazine Decanoate N4-Oxide holds promise as a long-acting injectable formulation for treating chronic psychiatric conditions. Its extended release profile reduces the need for frequent dosing, thereby improving patient compliance. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects, with preliminary results showing favorable outcomes.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the binding affinity of Fluphenazine Decanoate N4-Oxide to various dopamine receptors. These simulations suggest that the compound exhibits high selectivity for D2 receptors, which is critical for its antipsychotic activity. Such insights are invaluable for guiding further optimization of the molecule and refining its therapeutic potential.

In conclusion, Fluphenazine Decanoate N4-Oxide represents a significant advancement in antipsychotic drug development. Its unique chemical properties, enhanced pharmacokinetic profile, and promising clinical results position it as a potential breakthrough in the treatment of neuropsychiatric disorders. Continued research into this compound is expected to yield further insights into its mechanisms of action and therapeutic applications.

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